4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine
CAS No.: 680214-63-5
Cat. No.: VC3838793
Molecular Formula: C12H10Cl2N2O
Molecular Weight: 269.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 680214-63-5 |
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Molecular Formula | C12H10Cl2N2O |
Molecular Weight | 269.12 g/mol |
IUPAC Name | 4-chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine |
Standard InChI | InChI=1S/C12H10Cl2N2O/c1-17-7-10-6-11(14)16-12(15-10)8-2-4-9(13)5-3-8/h2-6H,7H2,1H3 |
Standard InChI Key | ZRAKXYRMIAPBMF-UHFFFAOYSA-N |
SMILES | COCC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)Cl |
Canonical SMILES | COCC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)Cl |
Introduction
Key Findings
4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine (CAS 680214-63-5) is a halogenated pyrimidine derivative with significant potential as a pharmaceutical intermediate. Its molecular structure, characterized by dual chlorine substituents and a methoxymethyl group, enables diverse reactivity for synthesizing bioactive molecules. While direct pharmacological data remain limited, its structural analogs demonstrate applications in antiviral and agrochemical research, suggesting parallel utility for this compound .
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrimidine ring substituted at three positions:
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Position 2: A 4-chlorophenyl group, enhancing aromatic stacking potential.
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Position 4: A chlorine atom, a common pharmacophore in drug design.
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Position 6: A methoxymethyl group (–CH2OCH3), providing steric bulk and hydrogen-bonding capacity.
The molecular formula is C12H10Cl2N2O, with a molecular weight of 269.13 g/mol .
Table 1: Structural Comparison with Related Pyrimidines
Physicochemical Characteristics
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Storage: Stable under dark, dry conditions at room temperature .
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Solubility: Predicted high lipid solubility (LogP ≈ 3.1) due to aromatic and methoxymethyl groups.
Synthesis and Optimization
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield (Estimated) |
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Cyclocondensation | HCl (cat.), ethanol, reflux | 60–70% |
Chlorination | POCl3, DMF (cat.), 100°C, 6 h | 85–90% |
Methoxymethylation | NaH, CH3OCH2Cl, THF, 0°C to rt | 70–75% |
Industrial Production
MolCore reports large-scale manufacturing under ISO-certified conditions, emphasizing:
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Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization.
Applications in Pharmaceutical Development
Role as an API Intermediate
The compound’s bifunctional reactivity (Cl and CH2OCH3 groups) positions it as a versatile precursor:
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Cl Substituent: Amenable to nucleophilic displacement with amines/thiols for kinase inhibitor synthesis.
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Methoxymethyl Group: Modulates solubility and bioavailability in final APIs .
Biological Activity of Analogs
Although direct studies are lacking, structurally related pyrimidines exhibit:
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Antiviral Effects: Inhibition of HCV NS3/4A protease (IC50 = 120 nM in one analog).
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Anticancer Potential: CDK4/6 inhibition (e.g., Palbociclib analogs).
Future Research Directions
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Pharmacological Screening: Evaluate inhibitory activity against kinases (e.g., EGFR, VEGFR) and viral proteases.
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Structure-Activity Relationship (SAR): Systematically modify the methoxymethyl and 4-chlorophenyl groups to optimize potency.
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Process Chemistry: Develop continuous-flow synthesis to enhance scalability and reduce costs.
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